Synthesis and characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Synthesis and characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The strategic introduction of a 2-chlorophenyl moiety at the 3-position, a methyl carboxylate at the 4-position, and a reactive formyl group at the 5-position creates a versatile scaffold for the development of novel therapeutic agents. This document outlines a robust, multi-step synthetic pathway, beginning with fundamental precursors and culminating in the target molecule. We provide detailed, step-by-step experimental protocols, an in-depth analysis of the reaction mechanisms, and a full spectroscopic and chromatographic characterization of the final compound and key intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][5] The unique electronic properties and structural rigidity of the isoxazole ring allow it to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[3][4]
The target molecule, Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, is particularly noteworthy due to its specific substitution pattern:
-
3-(2-chlorophenyl) group: The presence of a halogenated phenyl ring can enhance lipophilicity and modulate the electronic properties of the isoxazole core, often leading to improved biological activity.
-
4-Carboxylate group: The methyl ester at this position serves as a key synthetic handle for further derivatization, such as amidation, to create libraries of related compounds for structure-activity relationship (SAR) studies.
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5-Formyl group: The aldehyde functionality is a highly versatile reactive group, enabling subsequent modifications through reactions like reductive amination, Wittig reactions, or condensation, thereby providing a gateway to a diverse range of complex molecular architectures.
This guide details a logical and efficient synthetic strategy for accessing this valuable chemical entity.
Retrosynthetic Analysis and Strategic Rationale
A sound synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, readily available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Our forward synthesis is designed based on this analysis and involves three key transformations:
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Claisen Condensation: The synthesis initiates with the acylation of a β-ketoester, ethyl acetoacetate, with 2-chlorobenzoyl chloride. This reaction constructs the core carbon skeleton required for the subsequent cyclization.
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Isoxazole Synthesis: The resulting β-diketoester undergoes a classic cyclocondensation reaction with hydroxylamine hydrochloride. This step efficiently forms the central isoxazole ring, a robust and widely utilized method for synthesizing this heterocycle from 1,3-dicarbonyl precursors.[6][7]
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Vilsmeier-Haack Formylation: The final and most critical step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. It utilizes a pre-formed electrophilic iminium species (the Vilsmeier reagent) to formylate electron-rich aromatic and heterocyclic systems.[8][9] The methyl group at the 5-position of the isoxazole intermediate serves as the reactive site for this electrophilic substitution.
Overall Synthetic Workflow
The forward synthesis proceeds through a logical sequence, starting from commercially available materials and progressively building molecular complexity.
Caption: Overall multi-step synthetic workflow.
Detailed Experimental Protocols
All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
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Preparation of the β-Diketone Intermediate:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere at 0 °C, add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise over 20 minutes.
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Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 2-chlorobenzoyl chloride (17.5 g, 0.10 mol) in THF (50 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor completion by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate is used in the next step without further purification.
-
-
Isoxazole Ring Formation:
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Dissolve the crude β-diketone from the previous step in ethanol (200 mL).
-
Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.
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Heat the mixture to reflux and maintain for 6 hours.[1]
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After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude solid from ethanol/water to afford Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate as a crystalline solid.
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Synthesis of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
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Transesterification:
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Suspend the ethyl ester (0.10 mol) in methanol (250 mL).
-
Add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
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Synthesis of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate (Vilsmeier-Haack Reaction)
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Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C.
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Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
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Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).[8][10]
-
-
Formylation:
-
To the pre-formed Vilsmeier reagent, add a solution of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in DMF (20 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate.
-
Stir until the ice has completely melted, then extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure title compound.
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Characterization and Structural Elucidation
The identity and purity of the synthesized Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate were confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Purity was assessed using a reverse-phase HPLC method.[11]
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity | >98% |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product.
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 10.15 | Singlet (s) | 1H, Aldehyde (-CHO) |
| 7.50 - 7.65 | Multiplet (m) | 4H, Aromatic (2-chlorophenyl) |
| 3.95 | Singlet (s) | 3H, Ester (-OCH₃) |
Table 2: ¹³C NMR (101 MHz, CDCl₃) Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 185.2 | Aldehyde Carbonyl (C=O) |
| 168.0 | Isoxazole C5 |
| 162.5 | Ester Carbonyl (C=O) |
| 160.1 | Isoxazole C3 |
| 134.0 - 127.0 | Aromatic Carbons (6C) |
| 115.8 | Isoxazole C4 |
| 52.8 | Ester Methyl (-OCH₃) |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 | C-H Stretch | -OCH₃ |
| ~2850, 2750 | C-H Stretch | Aldehyde |
| ~1730 | C=O Stretch | Ester |
| ~1695 | C=O Stretch | Aldehyde |
| ~1610 | C=N Stretch | Isoxazole Ring |
| ~1590 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~760 | C-Cl Stretch | Aryl Chloride |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated Mass [M+H]⁺ | C₁₂H₉ClNO₄⁺: 266.0215 |
| Observed Mass [M+H]⁺ | 266.0211 |
Mechanistic Insight: The Vilsmeier-Haack Reaction
Understanding the mechanism provides insight into the reaction's selectivity and requirements.
Caption: Mechanism of the Vilsmeier-Haack formylation.
The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[8] The electron-rich isoxazole ring, specifically the activated methyl group at the C5 position, then attacks this reagent. The subsequent intermediate eliminates a proton to form a stable iminium adduct. During aqueous workup, this adduct is readily hydrolyzed to yield the final aldehyde product.
Conclusion and Future Outlook
This guide has successfully outlined a reliable and reproducible synthetic route for Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. The methodology employs well-established, high-yielding reactions, ensuring efficient access to this valuable heterocyclic building block. Comprehensive characterization data confirms the structure and high purity of the final compound.
The strategic placement of three distinct functional groups—an aryl moiety, an ester, and an aldehyde—renders this molecule an exceptionally versatile platform for further chemical exploration. It is an ideal starting point for the synthesis of extensive compound libraries aimed at discovering new therapeutic agents, particularly in the fields of oncology and infectious diseases. Future work will focus on leveraging the reactivity of the formyl group to generate a diverse portfolio of derivatives for biological screening.
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